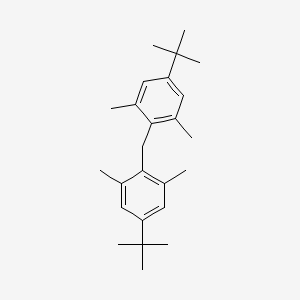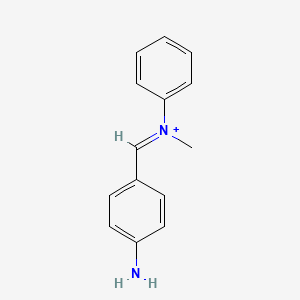
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium is an organic compound with the molecular formula C14H15N2 It is a derivative of aniline and is characterized by the presence of an iminium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium typically involves the reaction of 4-aminobenzaldehyde with N-methylaniline under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then protonated to form the iminium ion. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and higher efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The iminium ion can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the iminium ion under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium involves its interaction with molecular targets such as enzymes and receptors. The iminium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can intercalate into DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(4-Aminophenyl)diazenylphenylamine: Similar in structure but contains a diazenyl group instead of an iminium ion.
N-Methyl-N-phenylbenzylamine: Lacks the iminium ion but has a similar aromatic structure.
Uniqueness
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium is unique due to the presence of the iminium ion, which imparts distinct reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
63800-97-5 |
|---|---|
Formule moléculaire |
C14H15N2+ |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
(4-aminophenyl)methylidene-methyl-phenylazanium |
InChI |
InChI=1S/C14H14N2/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(15)10-8-12/h2-11,15H,1H3/p+1 |
Clé InChI |
XUZADHSOJASQQU-UHFFFAOYSA-O |
SMILES canonique |
C[N+](=CC1=CC=C(C=C1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one](/img/structure/B14493379.png)
![Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate](/img/structure/B14493380.png)

![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
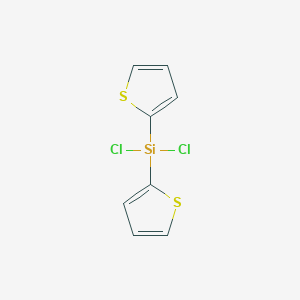
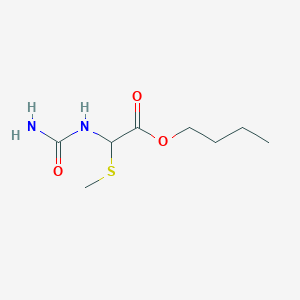



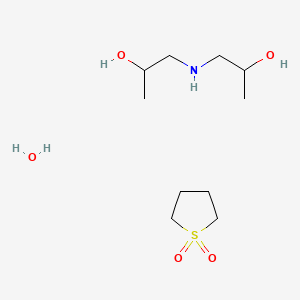
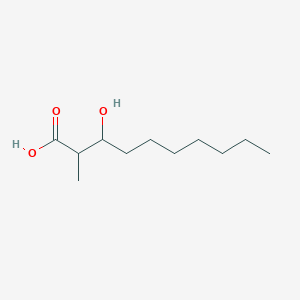
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
